molecular formula C8H17ClN2O2 B1452432 N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236260-61-9

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1452432
CAS RN: 1236260-61-9
M. Wt: 208.68 g/mol
InChI Key: KXBLNQRGQKSOOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the biogenic acid can be reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . Another approach effectively utilizes the acid functionality presents the conversion into pyrrolidones by reaction with amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, Dodecanamide, N-(2-hydroxyethyl)- has a molecular formula of C14H29NO2 and a molecular weight of 243.3856 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture . Another example is the conversion of biogenic acids into pyrrolidones by reaction with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)piperazine (HEPZ) has a high boiling point of 246°C, a melting point of -38.5°C, and better water solubility and thermal stability than PZ .

Scientific Research Applications

Carbon Capture and Storage (CCS)

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride: is a derivative of piperazine and has shown potential in the field of CCS. It is used in amine scrubbing techniques to capture CO2 due to its good mutual solubility in aqueous solutions, low melting point, and high boiling point . This compound can replace traditional activators in mixed amine systems, enhancing the efficiency of CO2 capture from flue gases in power plants.

Ion-Exchange Chromatography

This compound is also applicable in ion-exchange chromatography, a technique used for the separation and determination of ionic compounds. It is particularly useful in the separation of peptides, proteins, nucleic acids, and related biopolymers which are charged molecules of varying molecular sizes and natures .

Pharmaceutical Synthesis

As an intermediate in organic chemical synthesis, N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is used in the pharmaceutical industry for the synthesis of various drugs. Its properties make it suitable for creating complex molecules that require specific structural characteristics .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation and serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Future research could focus on the development of new synthesis methods and applications for this compound. For instance, the product N-(2-hydroxyethyl)-2-pyrrolidone (HEP) can be dehydrated in a gas-phase reaction leading to a simple, continuous production process .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLNQRGQKSOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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